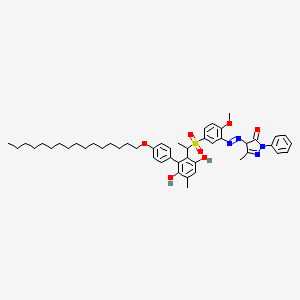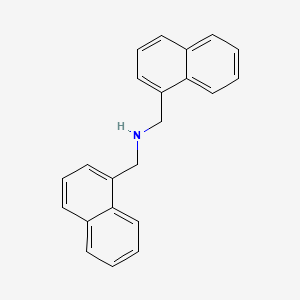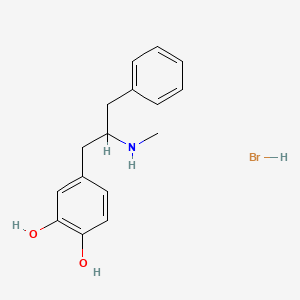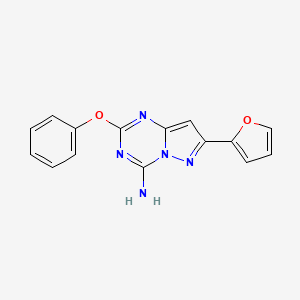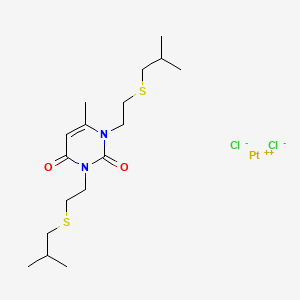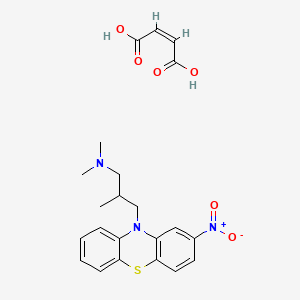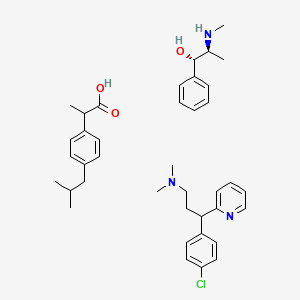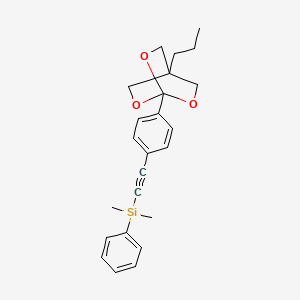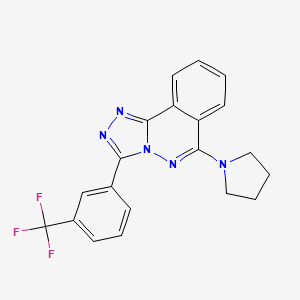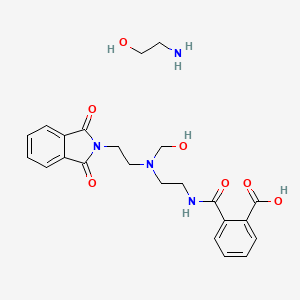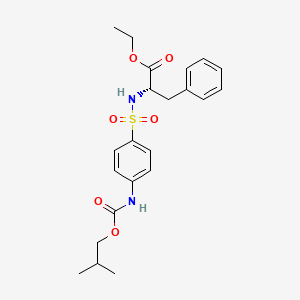
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound derived from L-Phenylalanine This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a 2-methylpropoxycarbonylamino group The ethyl ester functionality is attached to the carboxyl group of the phenylalanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group of L-Phenylalanine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Sulfonylation: The protected L-Phenylalanine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Substitution Reaction: The sulfonylated intermediate is further reacted with 2-methylpropoxycarbonyl chloride to introduce the 2-methylpropoxycarbonylamino group.
Esterification: Finally, the carboxyl group of the phenylalanine moiety is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester functionality.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: A simpler ester derivative of L-Phenylalanine.
N-acetyl-L-Phenylalanine methyl ester: Another ester derivative with an acetyl group.
Uniqueness
L-Phenylalanine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester is unique due to the presence of the sulfonyl group and the 2-methylpropoxycarbonylamino substitution, which confer distinct chemical and biological properties compared to other derivatives.
Propiedades
Número CAS |
81865-24-9 |
|---|---|
Fórmula molecular |
C22H28N2O6S |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[4-(2-methylpropoxycarbonylamino)phenyl]sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H28N2O6S/c1-4-29-21(25)20(14-17-8-6-5-7-9-17)24-31(27,28)19-12-10-18(11-13-19)23-22(26)30-15-16(2)3/h5-13,16,20,24H,4,14-15H2,1-3H3,(H,23,26)/t20-/m0/s1 |
Clave InChI |
NGOOUSGONDBQEL-FQEVSTJZSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC(C)C |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


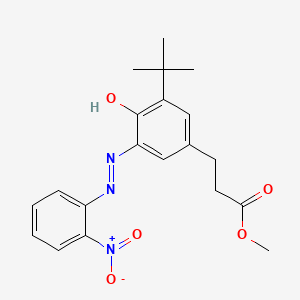
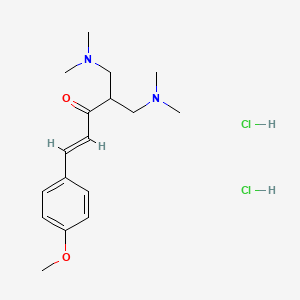
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
